2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide
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Overview
Description
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide is a compound with intricate chemical structures that positions it as a fascinating subject of study in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic approach to 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide involves multi-step synthesis starting from readily available precursors. The indole ring system can be constructed via Fischer indole synthesis, while the cyclopentane ring may be incorporated through a subsequent cyclization process. The pyrazole unit can be introduced through hydrazine derivatives, following which the acetamide linkage is formed via standard amidation techniques using acyl chlorides or activated esters.
Industrial Production Methods
For large-scale production, process optimization would focus on ensuring high yield and purity while minimizing costs. Typically, this involves scaling up the reaction conditions optimized in the lab, followed by purification steps such as recrystallization, chromatography, and possibly solvent extraction to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation at the indole nitrogen or the pyrazole nitrogen to form N-oxides.
Reduction: : Reduction could occur at the ketone functional groups, leading to the formation of alcohol derivatives.
Substitution: : Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (MCPBA) or hydrogen peroxide can be employed.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) is typical.
Substitution: : Halogenation with reagents such as N-bromosuccinimide (NBS) or electrophilic aromatic substitution conditions using anhydrous AlCl3 or FeCl3.
Major Products Formed
The major products would typically include various oxidized, reduced, or substituted derivatives, depending on the reaction conditions and reagents employed.
Scientific Research Applications
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide finds applications in multiple research domains:
Chemistry: : Used as a precursor in the synthesis of more complex organic molecules and studying reaction mechanisms.
Biology: : Potential to act as a ligand in studying protein interactions or as a fluorescent probe due to the indole moiety.
Medicine: : Explored for its potential pharmacological activities such as anti-inflammatory or anticancer properties, due to its structural similarities with bioactive indole derivatives.
Industry: : Utilized in material science for developing new polymers or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The compound's biological effects are presumed to involve binding to specific molecular targets, modulating pathways like signal transduction or enzymatic activity. The indole ring is known to interact with biological receptors, while the acetamide linkage could facilitate binding through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Tryptamine derivatives
2-(1H-indol-3-yl)ethanamine (serotonin analogs)
Pyrazole-based anti-inflammatory agents
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide offers intriguing possibilities for further research, promising unique interactions and functional versatility owing to its composite structure.
Hope that quenches your curiosity. What's your favorite chemistry research topic?
Properties
IUPAC Name |
2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14-12-15(2)24(22-14)11-10-21-20(25)13-23-18-8-4-3-6-16(18)17-7-5-9-19(17)23/h3-4,6,8,12H,5,7,9-11,13H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBALCRMYZIBAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)CN2C3=C(CCC3)C4=CC=CC=C42)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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